2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine
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Overview
Description
2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine is a compound that belongs to the class of heterocyclic compounds It contains a piperidine ring and a triazole ring, which are both significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine involves multiple steps. One common method includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. The piperidine ring can interact with receptors in the body, modulating their activity and leading to therapeutic effects . The sulfur atom in the compound can form disulfide bonds, contributing to its biological activity .
Comparison with Similar Compounds
2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine can be compared with other similar compounds such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring and sulfur atom but lacks the piperidine ring, making it less versatile in terms of biological activity.
1,2,4-Triazole derivatives: These compounds have similar triazole rings but different substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds with piperidine rings but different substituents can have different pharmacological profiles and applications.
Properties
Molecular Formula |
C10H18N4S |
---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]piperidine |
InChI |
InChI=1S/C10H18N4S/c1-14-8-12-13-10(14)15-7-5-9-4-2-3-6-11-9/h8-9,11H,2-7H2,1H3 |
InChI Key |
VFFNYBDIHGROKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCCC2CCCCN2 |
Origin of Product |
United States |
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